2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide
Overview
Description
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide is a useful research compound. Its molecular formula is C27H33N3O6 and its molecular weight is 495.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.23693578 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
- Enamine Chemistry : The compound's relevance in enamine chemistry has been explored, where αβ-unsaturated acid chlorides react with tertiary enamino-ketones and -esters to yield various products, highlighting the compound's role in complex chemical synthesis processes (Hickmott & Sheppard, 1972).
- Double Rearrangement Reactions : Studies on O,N and N,N double rearrangement reactions involving cyano and methylthio acrylamide compounds have been conducted, demonstrating the compound's versatility in forming diverse heterocyclic structures (Yokoyama, Hatanaka, & Sakamoto, 1985).
Material Science and Photophysical Properties
- Mechanofluorochromic Properties : Research on the effects of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives revealed significant insights into the optical properties of such compounds, which could have applications in material science and sensor technologies (Song et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitors : A study focused on the synthesis and characterization of new acrylamide derivatives, including compounds related to the 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide, for use as corrosion inhibitors in nitric acid solutions of copper. This research highlights the compound's potential application in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Polymer Science
- Anionic Polymerization : The polymerization behavior of various N,N-dialkylacrylamides has been studied, providing insights into the polymerization mechanisms and potential applications of these compounds in the development of new polymeric materials (Kobayashi et al., 1999).
Antioxidant and Anti-inflammatory Activities
- Biological Activities : Synthesis and evaluation of novel compounds for antioxidant and anti-inflammatory activities have been explored, indicating the potential for developing therapeutic agents based on the structural framework of this compound (Madhavi, Sree Ramya, 2017).
Properties
IUPAC Name |
(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-methoxy-4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O6/c1-32-23-6-4-20(17-25(23)33-2)8-9-29-27(31)22(19-28)16-21-5-7-24(26(18-21)34-3)36-15-12-30-10-13-35-14-11-30/h4-7,16-18H,8-15H2,1-3H3,(H,29,31)/b22-16+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGMYGFRURPTGG-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)OCCN3CCOCC3)OC)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C/C2=CC(=C(C=C2)OCCN3CCOCC3)OC)/C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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